1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Medicinal Chemistry Hit-to-Lead Optimization Structure-Activity Relationship

This 6-oxo-1,6-dihydropyridazine-3-carboxamide features a unique dual-substitution pattern (N1-benzyl + C3-N-(4-methylbenzyl)carboxamide) absent in simpler analogs. The scaffold is validated in patent literature as a privileged kinase inhibitor chemotype. With ClogP ≈ 3.50, TPSA ≈ 64.43 Ų, and zero RO5 violations, it is pre-qualified for oral bioavailability and potential CNS penetration. Order from verified suppliers offering lot-to-lot consistency for hit-to-lead optimization, focused kinase screening, and chemical probe development.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 1049558-23-7
Cat. No. B2583862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1049558-23-7
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-15-7-9-16(10-8-15)13-21-20(25)18-11-12-19(24)23(22-18)14-17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,21,25)
InChIKeyIOQJCCBOJRNLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049558-23-7): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


1-Benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049558-23-7) is a synthetic small-molecule pyridazine-3-carboxamide derivative with the molecular formula C20H19N3O2 and a molecular weight of approximately 333.39 g·mol⁻¹ [1]. The compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxamide structural class, a scaffold recognized in patent literature for its kinase inhibitor properties, particularly against c-Met and ALK kinases [2]. Its structure features a benzyl substituent at the N1 position and a 4-methylbenzyl carboxamide at the C3 position, distinguishing it from simpler mono-substituted analogs. This compound is available from commercial screening library suppliers, including Life Chemicals (catalog number F5319-0587), at quantities ranging from 2 mg to 75 mg [1]. The compound is intended exclusively for research use and serves as a candidate for medicinal chemistry hit-to-lead optimization, kinase inhibitor screening, and chemical biology probe development.

Why Closely Related 1-Benzyl-N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Analogs Cannot Be Interchangeably Substituted: Evidence of Physicochemical and Structural Divergence


Despite sharing a common 6-oxo-1,6-dihydropyridazine-3-carboxamide core, closely related analogs of 1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit substantial divergence in key physicochemical parameters — including molecular weight, calculated partition coefficient (ClogP), topological polar surface area (TPSA), hydrogen-bond donor/acceptor counts, and rotatable bond number — that collectively govern permeability, solubility, metabolic stability, and target-binding kinetics [1]. The target compound bears a unique dual-substitution pattern (N1-benzyl plus C3-N-(4-methylbenzyl)carboxamide) that is absent in simpler analogs such as N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 845983-71-3, MW 243.26, lacking the N1-benzyl group) or N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 371221-70-4, MW 229.23, lacking both N1-substitution and 4-methyl substitution) [1]. These structural differences result in markedly different lipophilicity profiles and hydrogen-bonding capacities that can alter kinase selectivity, off-target liability, and ADME properties — rendering simple generic substitution scientifically invalid without confirmatory comparative bioassay data. Importantly, no direct head-to-head biological comparison data between this compound and its closest analogs are currently available in published primary literature; users are strongly advised to conduct their own comparative profiling before making substitution decisions.

Quantitative Evidence Guide: Differentiating 1-Benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049558-23-7) from Its Closest Structural Analogs


Molecular Weight and Structural Complexity Differentiation vs. N-(4-Methylbenzyl)- and N-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Analogs

The target compound possesses a molecular weight (MW) of 333.39 g·mol⁻¹, which is 90.13 Da higher than N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 845983-71-3, MW 243.26) and 104.16 Da higher than N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 371221-70-4, MW 229.23) [1]. The molecular formula C20H19N3O2 incorporates an N1-benzyl group (C7H7) and a C3-N-(4-methylbenzyl)carboxamide moiety, representing a dual-substitution pattern not present in either comparator compound [1]. This additional structural complexity provides greater conformational flexibility (5 rotatable bonds vs. 3 in CAS 845983-71-3) and enhanced potential for hydrophobic interactions with protein kinase ATP-binding pockets [2].

Medicinal Chemistry Hit-to-Lead Optimization Structure-Activity Relationship

Lipophilicity (ClogP) and TPSA Comparison: Implications for Membrane Permeability and Oral Bioavailability

The target compound exhibits a calculated ClogP of approximately 3.50 and a topological polar surface area (TPSA) of approximately 64.43 Ų [1]. In comparison, the simpler analog N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 845983-71-3) has a ClogP of 1.01 and a TPSA of 74.85 Ų . The target compound's higher ClogP reflects the added lipophilicity contributed by the N1-benzyl group, which enhances membrane permeability potential. Its lower TPSA (64.43 vs. 74.85 Ų) falls within the favorable range for CNS penetration (TPSA < 90 Ų) and oral absorption (TPSA < 140 Ų), while the analog's TPSA is also acceptable but represents a different permeability profile. Both compounds have zero Lipinski Rule of Five violations, but their distinct logP/TPSA coordinates predict divergent absorption and distribution behavior in vivo.

ADME Drug-likeness Lipophilicity

Lipinski Rule-of-Five Compliance and Lead-Likeness Profile: Comparative Assessment for Oral Drug Discovery Programs

The target compound satisfies all four Lipinski Rule of Five (RO5) criteria: MW = 333.39 (< 500), ClogP ≈ 3.50 (< 5), H-bond donors = 1 (< 5), H-bond acceptors = 5 (< 10) [1]. It also meets the more stringent Lead-Like (Rule of Three) criteria proposed for fragment-based drug discovery, with the exception of ClogP exceeding the ≤3 threshold by approximately 0.5 log units [1]. In contrast, the analog N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 850018-03-0, MW 319.36, C19H17N3O2) differs by one methyl group (−CH2−, ΔMW = 14.03 Da) but has no 4-methyl substitution on the N-benzyl moiety, potentially altering target-binding interactions that depend on para-substituent electronic effects . The target compound's 4-methyl group can engage in favorable van der Waals contacts and contribute to enhanced residence time through steric complementarity with hydrophobic kinase pockets [2].

Drug-likeness Lead-likeness Oral Bioavailability

Procurement and Pricing Data: Commercial Availability from Life Chemicals Screening Library with Defined Quantity and Cost Structure

The target compound is commercially available from Life Chemicals (catalog number F5319-0587) in multiple quantity tiers with transparent pricing, as listed on the Kuujia aggregator platform [1]. Pricing as of the most recent update (September 2023) ranges from $59.00 (2 mg) to $208.00 (75 mg), with intermediate options at 5 mg ($69.00), 10 μmol ($69.00), 25 mg ($109.00), and 50 mg ($160.00) [1]. Life Chemicals reports a minimum purity specification of >90% across their screening compound portfolio, confirmed by LCMS and/or 400 MHz ¹H NMR analysis . In comparison, the structurally related analog N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 845983-71-3) is available from ChemScene (catalog CS-0287552) at 98% purity, though pricing is not publicly displayed without login . The Life Chemicals offering provides procurement advantages through transparent pricing, multiple quantity options for dose-response studies, and the reliability of a major screening compound supplier with over 575,000 drug-like compounds in inventory.

Chemical Procurement Screening Library Hit Identification

Kinase Inhibitor Scaffold Class Evidence: Pyridazine-3-Carboxamide Derivatives as c-Met and ALK Kinase Inhibitors in Patent Literature

The 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold to which the target compound belongs is explicitly claimed in U.S. Patent 8,697,866 B2 (issued 2014) as a privileged scaffold for protein kinase inhibition, with demonstrated activity against c-Met and ALK kinases [1]. The patent describes pyridazine derivatives of Formula I bearing arylalkyl substituents at R1 (the N1 position) and carboxamide-linked groups at the C3 position, directly encompassing the structural space occupied by 1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide [1]. No specific IC50, Ki, or cellular activity data for the target compound itself are disclosed in the patent or in subsequent peer-reviewed publications — a limitation that users must factor into procurement decisions. However, the class-level evidence supports the rationale that the target compound, by virtue of its scaffold, possesses intrinsic potential as a kinase inhibitor starting point for medicinal chemistry optimization [2].

Kinase Inhibition c-Met ALK Cancer Therapeutics

Physicochemical Stability and Handling Properties: Bulk Characterization Data for Laboratory Procurement Decisions

The target compound has been characterized with the following bulk physicochemical parameters relevant to laboratory handling and storage: melting point = 234–237 °C, density = 1.302 g·cm⁻³, boiling point = 602.3 °C (at 760 mmHg), and flash point = 318 °C [1]. These data indicate the compound is a high-melting solid at ambient temperature with excellent thermal stability, suitable for standard laboratory storage conditions. In comparison, the simpler analog N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 845983-71-3) has a specified storage condition of 2–8 °C in sealed dry containers , suggesting potentially lower ambient-temperature stability for that analog. The target compound's high melting point and flash point also indicate low flammability risk, a practical consideration for procurement and laboratory safety documentation.

Compound Handling Storage Stability Physicochemical Characterization

Application Scenarios for 1-Benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049558-23-7): From Kinase Inhibitor Screening to Chemical Biology Probe Development


Kinase Inhibitor High-Throughput Screening (HTS) Campaigns Targeting c-Met, ALK, or Related Tyrosine Kinases

Based on patent evidence establishing the 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold as a privileged kinase inhibitor chemotype [1], this compound is suitable for inclusion in focused kinase inhibitor screening libraries. Its dual N1-benzyl and C3-N-(4-methylbenzyl) substitution pattern, combined with favorable drug-like properties (ClogP ≈ 3.50, TPSA ≈ 64.43 Ų, zero RO5 violations), position it as a candidate for primary screening against c-Met, ALK, or other tyrosine kinases implicated in oncology [1]. The compound's commercial availability from Life Chemicals in multiple quantity tiers [2] enables dose-response follow-up studies directly from the same supplier lot.

Structure-Activity Relationship (SAR) Exploration for Pyridazine-3-Carboxamide Lead Optimization

The target compound's dual-substitution architecture provides a versatile starting point for systematic SAR studies. The N1-benzyl group and the C3-N-(4-methylbenzyl)carboxamide moiety can be independently modified to probe contributions to kinase potency and selectivity. The 4-methyl substituent on the benzylamide provides a specific pharmacophoric feature that differentiates this compound from the N,1-dibenzyl analog (CAS 850018-03-0), enabling assessment of para-substitution effects on target engagement [1]. This compound can serve as a central scaffold for parallel synthesis of analog libraries to explore the chemical space around the pyridazine-3-carboxamide core.

Computational ADME Profiling and in Silico Permeability Prediction Studies

With its calculated ClogP of ~3.50 and TPSA of ~64.43 Ų, the compound occupies a favorable region of physicochemical space for both oral absorption (TPSA < 140 Ų) and potential CNS penetration (TPSA < 90 Ų) [1]. It can serve as a reference compound for calibrating in silico ADME prediction models for pyridazine-based kinase inhibitors. Direct comparison with the less lipophilic analog N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (ClogP = 1.01) [2] provides a matched molecular pair for evaluating the impact of N1-benzyl substitution on membrane permeability, plasma protein binding, and metabolic stability.

Chemical Biology Probe Development for Target Identification and Validation

The compound's pyridazine-3-carboxamide scaffold, recognized in patent literature for kinase inhibition [1], combined with its synthetic accessibility and functional group tolerance, makes it a candidate for derivatization into affinity chromatography probes or fluorescently labeled chemical biology tools. The N1-benzyl and C3-carboxamide positions offer orthogonal functionalization handles for linker attachment without disrupting the core pharmacophore, enabling pull-down experiments for target deconvolution and cellular target engagement assays [1].

Quote Request

Request a Quote for 1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.